![molecular formula C9H8N2OS B5585309 2-cyano-3-(5-methyl-2-furyl)-2-propenethioamide](/img/structure/B5585309.png)
2-cyano-3-(5-methyl-2-furyl)-2-propenethioamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 2-cyano-3-(5-methyl-2-furyl)-2-propenethioamide often involves the annulation reactions or the condensation of different functional groups. For instance, cyanophthalide annulation with 4-(5-alkoxy-2-furyl)-3-buten-2-one has been applied to synthesize related structures, demonstrating the versatility of such compounds in chemical synthesis (Nomura et al., 1986).
Molecular Structure Analysis
The molecular structure of compounds like 2-cyano-3-(5-methyl-2-furyl)-2-propenethioamide is crucial for understanding their reactivity and interactions. The structure of a substituted 2-furylethylene derivative, for instance, has been elucidated, highlighting the planarity and alignment of molecules in the solid state, which could be relevant for the compound (Lokaj et al., 1989).
Chemical Reactions and Properties
The chemical reactions involving compounds with similar structures can be diverse, ranging from cycloaddition reactions to transformations involving the furan ring. For example, the oxidative cyclization of 3-oxopropanenitriles with α,β-unsaturated amides has been studied, leading to the synthesis of cyano-2,3-dihydrofuran-3-carboxamides, which may share some reactivity patterns with 2-cyano-3-(5-methyl-2-furyl)-2-propenethioamide (Burgaz et al., 2007).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and thermodynamic properties, are essential for their application in various domains. Studies on similar compounds have determined their fusion temperature and solubility in organic solvents, which are critical for their practical use (Sobechko et al., 2017).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents, stability, and the potential for functionalization, define the scope of applications for such compounds. Reactive intermediates in reactions involving similar structures have been explored, providing insights into their chemical behavior and potential for yielding a variety of heterocyclic rings (Aly et al., 2018).
properties
IUPAC Name |
(Z)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enethioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-6-2-3-8(12-6)4-7(5-10)9(11)13/h2-4H,1H3,(H2,11,13)/b7-4- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWGPYJKVYQHAT-DAXSKMNVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C(C#N)C(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C(/C#N)\C(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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